8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione

Flavin analog Ribityl-free scaffold Molecular recognition

8-Amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS 21620-13-3) is a synthetic heterocyclic compound belonging to the benzo[g]pteridine-2,4-dione (isoalloxazine/alloxazine) class, characterized by a primary amino (-NH₂) substituent at the 8-position and N1,N3-dimethyl substitution on the pyrimidine-dione ring. With a molecular formula C₁₂H₁₁N₅O₂, molecular weight 257.25 g/mol, calculated logP of 0.18, topological polar surface area (TPSA) of 94.74 Ų, and 1 hydrogen bond donor , it presents a compact, minimally substituted scaffold with low lipophilicity relative to riboflavin-derived analogs bearing a ribityl side chain.

Molecular Formula C12H11N5O2
Molecular Weight 257.253
CAS No. 21620-13-3
Cat. No. B2742977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
CAS21620-13-3
Molecular FormulaC12H11N5O2
Molecular Weight257.253
Structural Identifiers
SMILESCN1C2=NC3=C(C=CC(=C3)N)N=C2C(=O)N(C1=O)C
InChIInChI=1S/C12H11N5O2/c1-16-10-9(11(18)17(2)12(16)19)14-7-4-3-6(13)5-8(7)15-10/h3-5H,13H2,1-2H3
InChIKeyQBLHBGSNDGMZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS 21620-13-3): Structural Identity and Physicochemical Baseline for Research Procurement


8-Amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS 21620-13-3) is a synthetic heterocyclic compound belonging to the benzo[g]pteridine-2,4-dione (isoalloxazine/alloxazine) class, characterized by a primary amino (-NH₂) substituent at the 8-position and N1,N3-dimethyl substitution on the pyrimidine-dione ring [1]. With a molecular formula C₁₂H₁₁N₅O₂, molecular weight 257.25 g/mol, calculated logP of 0.18, topological polar surface area (TPSA) of 94.74 Ų, and 1 hydrogen bond donor , it presents a compact, minimally substituted scaffold with low lipophilicity relative to riboflavin-derived analogs bearing a ribityl side chain. First fully characterized by X-ray crystallography, ¹H and ¹³C NMR, and IR spectroscopy in 2024, the compound exhibits a nearly planar molecular geometry in the solid state [1], providing a defined starting point for crystallographic fragment-based screening and structure-guided derivatization.

Why In-Class Benzo[g]pteridine Analogs Cannot Substitute for 8-Amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS 21620-13-3) in Research Applications


The benzo[g]pteridine-2,4-dione scaffold tolerates multiple substitution patterns that profoundly alter hydrogen-bonding capacity, solubility, molecular recognition, and electronic properties. Compounds within this class—including alloxazine, riboflavin, 8-amino-8-demethylriboflavin, and 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione—differ in the presence or absence of the ribityl chain, the methylation state at N1/N3, and the substitution at C8 (primary amine vs. dimethylamino vs. methyl) [1]. These structural variations produce divergent logP values, hydrogen-bond donor/acceptor counts, and steric profiles that directly impact target binding, pharmacokinetic behavior, and suitability as synthetic intermediates. Generic substitution without accounting for these specific differences—particularly the 8-NH₂ hydrogen-bond donor capacity versus the 8-N(CH₃)₂ tertiary amine of roseoflavin analogs—can lead to distinct interaction patterns in enzyme active sites, misassignment of structure-activity relationships, and irreproducible biological results [1].

Quantitative Differentiation Evidence for 8-Amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS 21620-13-3) Against Closest Structural Analogs


Absence of the Ribityl Chain: Molecular Weight and Hydrogen-Bond Donor Reduction Relative to 8-Amino-8-demethylriboflavin

The target compound lacks the D-ribityl side chain present in 8-amino-8-demethylriboflavin (CHEBI:137336), resulting in a molecular weight reduction of 120.1 Da (257.25 vs. 377.36 Da) and a decrease from 6 to 1 hydrogen-bond donors [1][2]. This elimination of the flexible polyhydroxylated side chain removes five H-bond donors, substantially reducing desolvation penalties upon protein binding and simplifying the molecular recognition profile for applications where ribityl-independent binding is desired [1].

Flavin analog Ribityl-free scaffold Molecular recognition Fragment-based drug design

N1,N3-Dimethyl Substitution: LogP Differentiation from Non-Methylated 8-Aminobenzo[g]pteridine-2,4(1H,3H)-dione

The N1,N3-dimethyl substitution on the target compound increases calculated lipophilicity relative to the non-methylated analog 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione (CAS 4713-68-2). The target compound has a calculated logP of 0.18 and 1 hydrogen-bond donor, compared to 2–3 H-bond donors for the non-methylated analog [1]. This difference in methylation state alters both passive membrane permeability potential and the compound's capacity to serve as a hydrogen-bond donor in intermolecular interactions.

Lipophilicity modulation Permeability Alloxazine derivative Physicochemical profiling

Crystallographically Determined Molecular Geometry: First Definitive X-Ray Structure Enabling Fragment-Based Screening

The target compound is the first benzo[g]pteridine-2,4-dione derivative with an 8-amino substituent to have its X-ray crystal structure fully solved and refined (R = 0.050 with 2126 reflections), establishing a nearly planar molecular geometry (within 0.2 Å) and providing definitive solid-state conformational data [1]. In contrast, closely related analogs such as 8-amino-8-demethylriboflavin and 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione lack published single-crystal X-ray structures, leaving their precise solid-state geometries unconfirmed.

X-ray crystallography Fragment-based drug design Molecular planarity Isoalloxazine scaffold

8-NH₂ Substituent as a Defined Hydrogen-Bond Donor Pharmacophore vs. 8-N(CH₃)₂ in Roseoflavin-Type Analogs

The target compound possesses a primary amino group (-NH₂) at the 8-position, providing one hydrogen-bond donor capable of engaging protein backbone carbonyls or side-chain acceptors. In contrast, the 8-(dimethylamino) analog (roseoflavin-type, MW = 285.3 Da) features a tertiary amine that lacks hydrogen-bond donor capacity and introduces greater steric bulk at the 8-position [1]. This difference directly impacts molecular recognition at flavin-binding or pteridine-recognition sites that require a donor hydrogen at the 8-position for binding or catalysis.

Hydrogen-bond donor Pharmacophore Roseoflavin analog Enzyme inhibition

Recommended Application Scenarios for 8-Amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS 21620-13-3) Based on Quantified Differentiation Evidence


Fragment-Based Drug Design Targeting Flavin- or Pteridine-Recognition Domains

The compound's low molecular weight (257.25 Da), single hydrogen-bond donor, and availability of a refined X-ray crystal structure (R = 0.050) [1] make it an ideal fragment-sized probe for screening against flavin- or pteridine-binding sites. Its ribityl-free scaffold eliminates confounding polyol interactions, enabling unambiguous interpretation of binding data at the isoalloxazine core. Researchers can use the deposited crystallographic coordinates for direct computational docking or co-crystallization experiments.

Synthetic Intermediate for Diversification at the 8-Amino Position

The 8-NH₂ group serves as a versatile synthetic handle for further derivatization (e.g., amidation, sulfonylation, reductive amination, or diazotization). Unlike the 8-N(CH₃)₂ analog, which is unreactive toward acylation, the primary amine permits selective functionalization to generate focused libraries exploring 8-position structure-activity relationships (SAR). The N1,N3-dimethyl protection simplifies reaction workup compared to unprotected alloxazine cores with free lactam N-H groups [1].

Biophysical Studies Requiring Defined Hydrogen-Bond Donor Topology

The presence of a single, well-defined hydrogen-bond donor at the 8-position (NH₂) distinguishes this compound from 8-N(CH₃)₂ and 8-CH₃ analogs, which lack donor capacity at this site. This makes the compound suitable for thermodynamic profiling (e.g., isothermal titration calorimetry, surface plasmon resonance) where the contribution of a specific hydrogen bond to binding free energy needs to be isolated and quantified [1].

Physicochemical Reference Standard for Benzo[g]pteridine Analog Development

With fully characterized NMR (¹H and ¹³C), IR, X-ray structure, melting point, clogP (0.18), and TPSA (94.74 Ų) [1], this compound serves as a well-defined reference standard for calibrating computational models (e.g., DFT calculations, logP prediction algorithms, conformational analysis) applied to the benzo[g]pteridine chemical space, reducing prediction uncertainty for less-characterized analogs.

Quote Request

Request a Quote for 8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.